molecular formula C19H18N2O2S3 B12024901 3-[(5E)-4-Oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]-N-(2-phenylethyl)propanamide

3-[(5E)-4-Oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]-N-(2-phenylethyl)propanamide

Cat. No.: B12024901
M. Wt: 402.6 g/mol
InChI Key: OJTICTILRRCXHC-DTQAZKPQSA-N
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Description

3-[(5E)-4-Oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]-N-(2-phenylethyl)propanamide is a complex organic compound with the molecular formula C19H18N2O2S3 and a molecular weight of 402.56 g/mol . This compound is notable for its unique structure, which includes a thiazolidinone ring, a thienylmethylene group, and a phenylethyl side chain. It is primarily used in scientific research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5E)-4-Oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]-N-(2-phenylethyl)propanamide typically involves the condensation of thiazolidinone derivatives with thienylmethylene compounds under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(5E)-4-Oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]-N-(2-phenylethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazolidinone ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or thiols. Substitution reactions can result in various substituted thiazolidinone derivatives.

Scientific Research Applications

3-[(5E)-4-Oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]-N-(2-phenylethyl)propanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(5E)-4-Oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]-N-(2-phenylethyl)propanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[(5E)-4-Oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]-N-(2-phenylethyl)propanamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenylethyl side chain, in particular, may enhance its interaction with biological targets, leading to potentially greater efficacy in certain applications.

Properties

Molecular Formula

C19H18N2O2S3

Molecular Weight

402.6 g/mol

IUPAC Name

3-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)propanamide

InChI

InChI=1S/C19H18N2O2S3/c22-17(20-10-8-14-5-2-1-3-6-14)9-11-21-18(23)16(26-19(21)24)13-15-7-4-12-25-15/h1-7,12-13H,8-11H2,(H,20,22)/b16-13+

InChI Key

OJTICTILRRCXHC-DTQAZKPQSA-N

Isomeric SMILES

C1=CC=C(C=C1)CCNC(=O)CCN2C(=O)/C(=C\C3=CC=CS3)/SC2=S

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CCN2C(=O)C(=CC3=CC=CS3)SC2=S

Origin of Product

United States

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